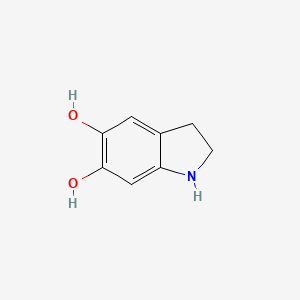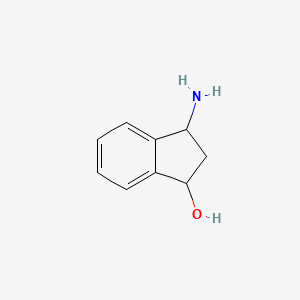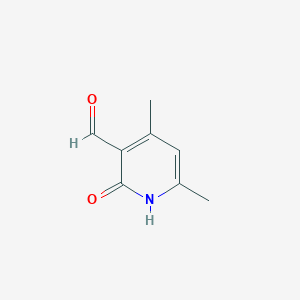
5,6-Indolinediol
Overview
Description
5,6-Indolinediol, also known as Leukoaminochrome or 5,6-Dihydroxyindoline, is a primary metabolite belonging to the indoline class of organic compounds . It is a triacetyl derivative within the indoline class of organic compounds .
Molecular Structure Analysis
The molecular formula of 5,6-Indolinediol is C8H9NO2 . It has a molecular weight of 151.163 Da . The structure of 5,6-Indolinediol includes hydroxy substituents at positions 5 and 6 .
Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving 5,6-Indolinediol .
Physical And Chemical Properties Analysis
5,6-Indolinediol has a density of 1.4±0.1 g/cm3, a boiling point of 378.8±42.0 °C at 760 mmHg, and a flash point of 218.0±18.5 °C . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .
Scientific Research Applications
Bioactivity in Marine Sponges
Marine sponges produce bioactive secondary metabolites, such as 5,6-dibromotryptamine and 5,6-dibromo-N-methyltryptamine, which are structurally correlated with 5,6-Indolinediol. These compounds demonstrate a range of biological activities against human diseases, including anti-cancer, antibiotic, and anti-inflammatory properties. The potential application of these metabolites in medicinal chemistry and pharmaceuticals, particularly in new drug development, is noteworthy (Mollica, Locatelli, Stefanucci, & Pinnen, 2012).
Neuropharmacology and Monoamine Transport
Indole derivatives like 5,6-Indolinediol are studied for their interactions with monoamine transporters in the brain. Certain indole compounds have been shown to inhibit monoamine oxidase (MAO), which is relevant in treating diseases such as Parkinson's and depression. Indole-5,6-dicarbonitriles, a related group, exhibit high MAO inhibition potencies (Chirkova et al., 2016).
Potential in Cancer Treatment
Research into indole-based compounds has extended to exploring their utility in cancer treatment. Novel indole derivatives have been identified as selective estrogen receptor modulators with potential for breast cancer chemotherapy (Singla et al., 2018). Additionally, certain indole compounds are being studied as inhibitors of indoleamine 2,3-dioxygenase (IDO-1), with potential therapeutic applications in cancer treatment (Yang et al., 2013).
Serotonin Receptor Interaction
Indole derivatives, similar to 5,6-Indolinediol, interact with serotonin receptors, influencing neurotransmission and potentially affecting treatments for neurological disorders. Some studies have focused on the neurotoxic and neurodegenerative effects of certain indoleamines on serotonin-containing neurons (Baumgarten & Björklund, 1976).
Future Directions
The search results do not provide specific information about the future directions of 5,6-Indolinediol .
Relevant Papers
Several papers discuss the role of 5,6-Indolinediol in various contexts. One paper provides direct evidence for the critical role of 5,6-Dihydroxyindoline in polydopamine deposition and aggregation . Another paper discusses how dopamine and the dopamine oxidation product 5,6-dihydroxylindole promote distinct on-pathway and off-pathway aggregation of alpha-synuclein in a pH-dependent manner .
properties
IUPAC Name |
2,3-dihydro-1H-indole-5,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9-11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSVNUGKHOVSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865492 | |
| Record name | 5,6-Dihydroxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leukoaminochrome | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
29539-03-5 | |
| Record name | 5,6-Dihydroxyindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29539-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydroxyindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029539035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydroxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DIHYDROXYINDOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH49N58FJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leukoaminochrome | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid](/img/structure/B7809572.png)








